molecular formula C20H30N2O2 B5112264 N-[2-(spiro[2.3]hexane-2-carbonylamino)cyclohexyl]spiro[2.3]hexane-2-carboxamide

N-[2-(spiro[2.3]hexane-2-carbonylamino)cyclohexyl]spiro[2.3]hexane-2-carboxamide

Cat. No.: B5112264
M. Wt: 330.5 g/mol
InChI Key: DVINIPICESTBEM-UHFFFAOYSA-N
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Description

N-[2-(spiro[23]hexane-2-carbonylamino)cyclohexyl]spiro[23]hexane-2-carboxamide is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(spiro[23]hexane-2-carbonylamino)cyclohexyl]spiro[23]hexane-2-carboxamide typically involves multiple steps, starting from readily available precursors One common approach is to first synthesize the spiro[23]hexane core, which can be achieved through cyclization reactions involving suitable starting materials

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(spiro[2.3]hexane-2-carbonylamino)cyclohexyl]spiro[2.3]hexane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl or amide groups, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[2-(spiro[2.3]hexane-2-carbonylamino)cyclohexyl]spiro[2.3]hexane-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.

    Industry: Utilized in the production of advanced materials with specific mechanical and chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(spiro[2.3]hexane-2-carbonylamino)cyclohexyl]spiro[2.3]hexane-2-carboxamide involves its interaction with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Spiro[2.3]hexane-5-carboximidamide
  • Spiro[2.3]hexane-1-carboxamide
  • Spiro[2.3]hexane-1-carboxylic acid

Uniqueness

N-[2-(spiro[2.3]hexane-2-carbonylamino)cyclohexyl]spiro[2.3]hexane-2-carboxamide is unique due to its dual spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-[2-(spiro[2.3]hexane-2-carbonylamino)cyclohexyl]spiro[2.3]hexane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O2/c23-17(13-11-19(13)7-3-8-19)21-15-5-1-2-6-16(15)22-18(24)14-12-20(14)9-4-10-20/h13-16H,1-12H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVINIPICESTBEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NC(=O)C2CC23CCC3)NC(=O)C4CC45CCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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